3-Pentenamide, (E)-
CAS No.: 133099-99-7
Cat. No.: VC2681673
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133099-99-7 |
|---|---|
| Molecular Formula | C5H9NO |
| Molecular Weight | 99.13 g/mol |
| IUPAC Name | pent-3-enamide |
| Standard InChI | InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7) |
| Standard InChI Key | LARRNBYMHFLZKK-UHFFFAOYSA-N |
| SMILES | CC=CCC(=O)N |
| Canonical SMILES | CC=CCC(=O)N |
Introduction
Chemical Structure and Identity
Molecular Composition and Representation
3-Pentenamide, (E)- has the molecular formula C₅H₉NO, consisting of five carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom . The compound features a primary amide group (-CONH₂) attached to a chain containing a trans-configured double bond. The specific arrangement of atoms provides unique reactivity patterns that make it valuable in chemical synthesis.
The trans configuration of the double bond between C-2 and C-3 is a defining characteristic of this compound, as indicated by the (E)- prefix in its name . This geometric isomerism significantly influences its physical properties and chemical behavior compared to its cis counterpart.
Structural Identifiers and Nomenclature
The compound is known by several synonyms and can be represented through various structural identifiers as shown in Table 1:
Physical and Chemical Properties
Chemical Reactivity
3-Pentenamide, (E)- contains two primary reactive sites: the amide functional group and the carbon-carbon double bond. The amide group can participate in various reactions including hydrolysis, reduction, and nucleophilic substitutions. Meanwhile, the double bond enables addition reactions, cycloadditions, and oxidation processes .
Research Applications
Organic Synthesis
3-Pentenamide, (E)- can serve as a versatile building block in organic synthesis due to its bifunctional nature. Research indicates potential applications in cycloaddition reactions, as suggested by related studies on cycloaddition of enoldiazoacetamides . The presence of both an amide group and a carbon-carbon double bond enables diverse transformation possibilities.
Structure-Activity Relationship Studies
The compound represents an important structural motif for structure-activity relationship studies in medicinal chemistry. The amide functionality is prevalent in many biologically active compounds and pharmaceuticals, while the unsaturated carbon chain can contribute to specific binding interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume